2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Overview
Description
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is an organic compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol . This compound is characterized by the presence of a triazole ring fused with a benzoic acid moiety, making it a valuable molecule in various fields of research and industry .
Mechanism of Action
Target of Action
This compound is a derivative of the 1,2,4-triazole class , which is known to exhibit a broad range of biological activities, suggesting that it may interact with multiple targets.
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the active site of the target protein .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22124 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to reduced energy production and altered cellular metabolism . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable carboxylic acid . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like phosphorous oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide: This compound shares a similar triazole ring structure but differs in its substituents and overall molecular framework.
(1R,2S)-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: This compound also contains a triazole ring but is attached to a cyclohexane carboxylic acid moiety, highlighting the diversity of triazole-containing compounds.
Properties
IUPAC Name |
2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOZQWKZSCWSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604953 | |
Record name | 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-21-9 | |
Record name | 2-(2,5-Dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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